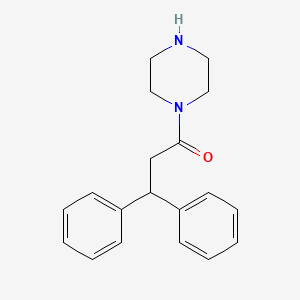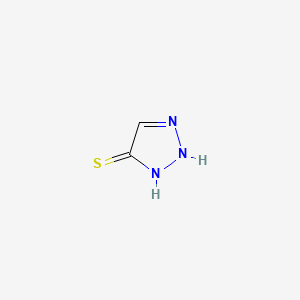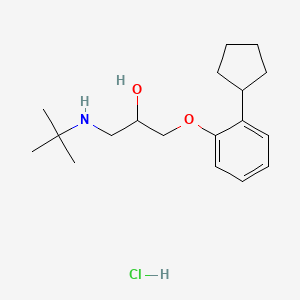
1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride
Overview
Description
1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride, also known as Penbutolol Hydrochloride, is a compound with the molecular formula C18H30ClNO2 . It has a molecular weight of 327.9 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride . The InChI string is InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H . The Canonical SMILES is CC©©NCC(COC1=CC=CC=C1C2CCCC2)O.Cl .Physical And Chemical Properties Analysis
The molecular weight of 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride is 327.9 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 7 .Scientific Research Applications
Molecular Docking and Vibrational Spectroscopy Studies
Research on molecules structurally related to "1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride" includes molecular docking and vibrational spectroscopy studies. For example, studies on (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one have utilized density functional theory (DFT) to optimize molecule structures for potential application as central nervous system (CNS) drug discovery, indicating the molecule's inhibitory nature against adrenaline uptake (Sevvanthi, Muthu, & Raja, 2018).
Synthesis and Characterization for Antimicrobial Agents
Substituted phenyl azetidines, synthesized through reactions involving compounds structurally similar to "1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride," have been explored for their potential antimicrobial activities. These synthesized compounds were characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis, showcasing a methodological approach to developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Electrochemical Study of Stable Radicals
Electrochemical studies have been conducted on stable N-alkoxyarylaminyl radicals, providing insights into their electrochemical properties. These studies offer foundational knowledge that could be applicable to understanding the electrochemical behavior of similar compounds, aiding in the development of new materials or chemical sensors (Miura & Muranaka, 2006).
Catalytic Applications
Research into chiral S-timolol derivatives has revealed their utility in enantioselective catalysis, such as the α-hydroxylation of β-keto esters. This indicates the potential for compounds like "1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride" to be used in asymmetric synthesis, opening up pathways to produce enantiomerically pure compounds (Cai, Lian, Li, & Meng, 2012).
Novel Reagent for Tert-Butyloxycarbonylation
The use of novel reagents for tert-butyloxycarbonylation reactions has been demonstrated, showcasing methods for chemoselectively protecting amines and alcohols under mild conditions. This research suggests potential methodologies for modifying or protecting compounds similar to "1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride" in synthetic chemistry applications (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Safety And Hazards
The safety data sheet advises to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured. All sources of ignition should be removed and personnel should be evacuated to safe areas .
properties
IUPAC Name |
1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWQFLTSRCDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950905 | |
| Record name | 1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride | |
CAS RN |
28163-36-2 | |
| Record name | 2-Propanol, 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28163-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)
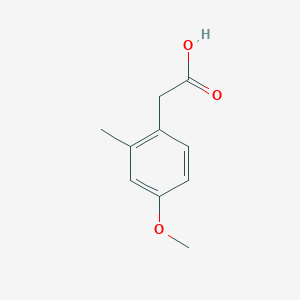
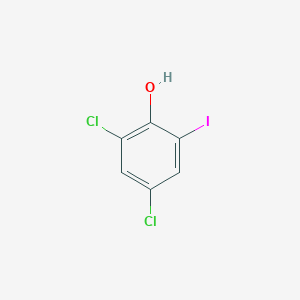
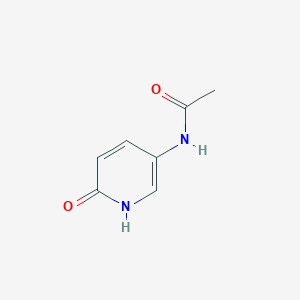
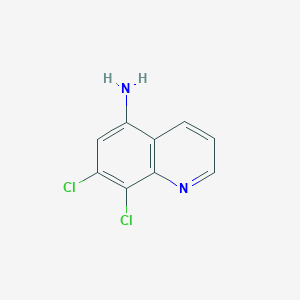
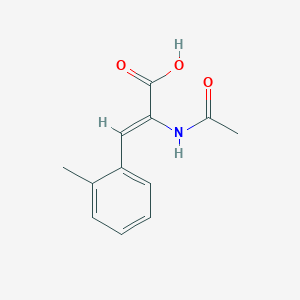
![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)
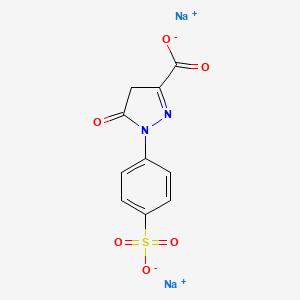

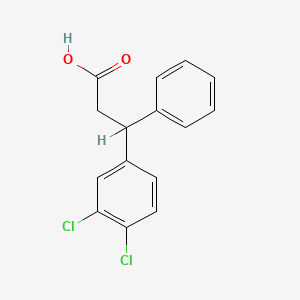
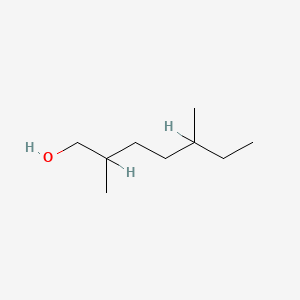
![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)
